1-Bromo-3-(2,2-difluoro-ethylsulfanyl)-benzene
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Overview
Description
1-Bromo-3-(2,2-difluoro-ethylsulfanyl)-benzene is an organobromine compound that features a bromine atom attached to a benzene ring, along with a difluoroethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2,2-difluoro-ethylsulfanyl)-benzene typically involves the bromination of a suitable precursor compound. One possible route is the bromination of 3-(2,2-difluoro-ethylsulfanyl)-benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions would be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2,2-difluoro-ethylsulfanyl)-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the difluoroethylsulfanyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated benzene derivatives and modified difluoroethylsulfanyl groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2,2-difluoro-ethylsulfanyl)-benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the sulfanyl group is targeted, leading to the formation of sulfoxides or sulfones. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(2,2-difluoro-ethylsulfanyl)-benzene: can be compared with other brominated benzene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoroethylsulfanyl group. This combination of functional groups can impart unique reactivity and properties, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
885267-08-3 |
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Molecular Formula |
C8H7BrF2S |
Molecular Weight |
253.11 g/mol |
IUPAC Name |
1-bromo-3-(2,2-difluoroethylsulfanyl)benzene |
InChI |
InChI=1S/C8H7BrF2S/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,8H,5H2 |
InChI Key |
XJWRLSBKEVGMCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCC(F)F |
Origin of Product |
United States |
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